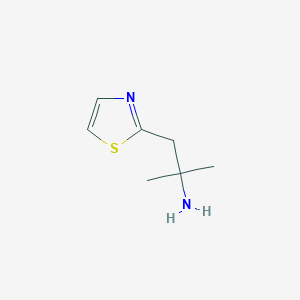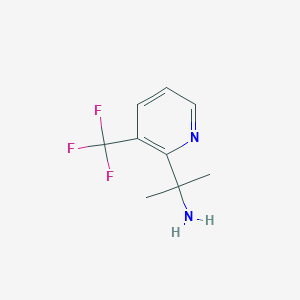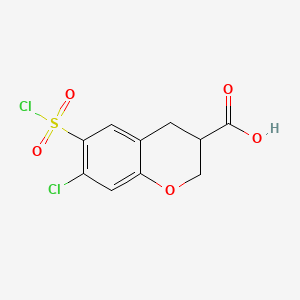
Methyl 3-ethynylisonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-ethynylisonicotinate is an organic compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol It is a derivative of isonicotinic acid, featuring an ethynyl group at the 3-position and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-ethynylisonicotinate typically involves the reaction of isonicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds through esterification, forming the methyl ester derivative . Another method involves the use of potassium 2-ethynylisonicotinate, which reacts with methyl iodide in the presence of sodium azide, cupric sulfate pentahydrate, and sodium L-ascorbate in a mixture of dimethylformamide and water .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the quality and yield of the final product.
化学反应分析
Types of Reactions: Methyl 3-ethynylisonicotinate undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium azide (NaN3) and cupric sulfate (CuSO4) are employed in substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-ethynylisonicotinate has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, especially for targeting specific molecular pathways.
Industry: It is used in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals
作用机制
The mechanism of action of Methyl 3-ethynylisonicotinate involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The exact pathways and molecular targets are still under investigation, but it is believed to involve modulation of enzyme activity and interaction with nucleic acids .
相似化合物的比较
Methyl isonicotinate: A methyl ester of isonicotinic acid, used as a semiochemical and in the synthesis of other compounds.
Methyl nicotinate: A methyl ester of niacin, used as a rubefacient in topical preparations.
Uniqueness: Methyl 3-ethynylisonicotinate is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for diverse chemical transformations. This structural feature differentiates it from other similar compounds and expands its utility in various research applications.
属性
分子式 |
C9H7NO2 |
|---|---|
分子量 |
161.16 g/mol |
IUPAC 名称 |
methyl 3-ethynylpyridine-4-carboxylate |
InChI |
InChI=1S/C9H7NO2/c1-3-7-6-10-5-4-8(7)9(11)12-2/h1,4-6H,2H3 |
InChI 键 |
CKORHGOJLIQVRX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=NC=C1)C#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




amine](/img/structure/B13527376.png)




![2-Methyl-4-[(pyrrolidin-2-yl)methyl]pyridine](/img/structure/B13527403.png)
![Methyl 2-(2-mercapto-1h-imidazo[4,5-c]pyridin-1-yl)acetate](/img/structure/B13527414.png)




![1-{1-Chlorospiro[2.3]hexan-1-yl}methanaminehydrochloride](/img/structure/B13527443.png)
